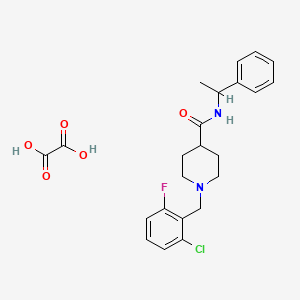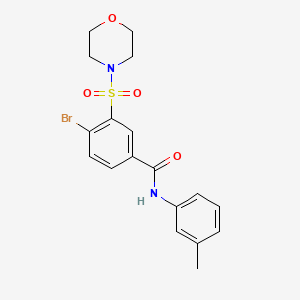![molecular formula C16H22N4OS B6104974 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6104974.png)
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones that regulate glucose metabolism.
作用機序
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors work by inhibiting the this compound enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of GLP-1 and GIP, which stimulate insulin secretion, inhibit glucagon secretion, and slow gastric emptying, resulting in improved glucose control.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, delayed gastric emptying, and reduced hepatic glucose production. In addition, this compound inhibitors have been found to have anti-inflammatory and anti-oxidant properties, as well as cardiovascular and renal protective effects.
実験室実験の利点と制限
The advantages of using 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors in lab experiments include their specificity for the this compound enzyme, their well-established mechanism of action, and their availability in both in vitro and in vivo models. The limitations of using this compound inhibitors in lab experiments include their potential off-target effects, their variable pharmacokinetics, and the need for careful dosing and monitoring.
将来の方向性
For 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors include the development of more potent and selective inhibitors, the investigation of their cardiovascular and renal protective effects, and the exploration of their potential in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. In addition, the use of this compound inhibitors in combination with other antidiabetic agents is an area of active research.
合成法
The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification of the final product. The starting materials are 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and 2-(1,3-thiazol-2-yl)piperidine-1-carboxylic acid. The coupling reaction is performed using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is purified using column chromatography or recrystallization.
科学的研究の応用
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They have been shown to improve glycemic control, reduce HbA1c levels, and lower fasting and postprandial glucose levels. In addition, this compound inhibitors have been found to have cardiovascular and renal protective effects, as well as anti-inflammatory and anti-oxidant properties.
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-[2-(1,3-thiazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12-11-13(2)20(18-12)9-6-15(21)19-8-4-3-5-14(19)16-17-7-10-22-16/h7,10-11,14H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQJLOKBGVWTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCCCC2C3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6104891.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B6104892.png)

![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6104903.png)
![(4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B6104913.png)

![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104933.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104937.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6104945.png)
![5-{[(3-methoxyphenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6104947.png)

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6104966.png)
![2-(3-fluorophenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6104978.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)